![molecular formula C10H15N B2709141 2-(1-Bicyclo[2.2.2]octanyl)acetonitrile CAS No. 34341-70-3](/img/structure/B2709141.png)

2-(1-Bicyclo[2.2.2]octanyl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

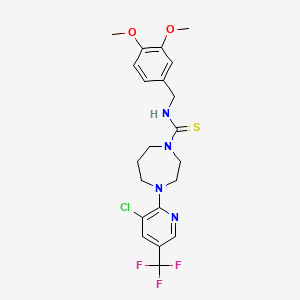

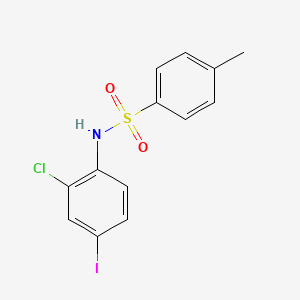

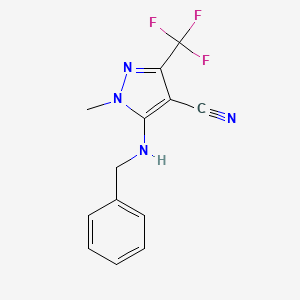

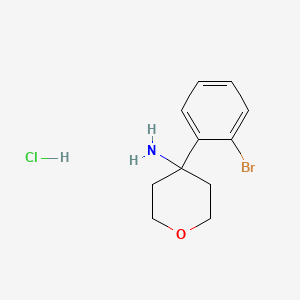

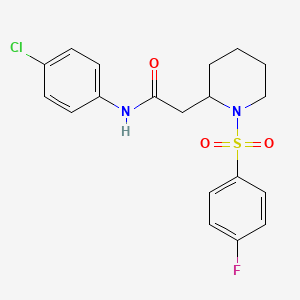

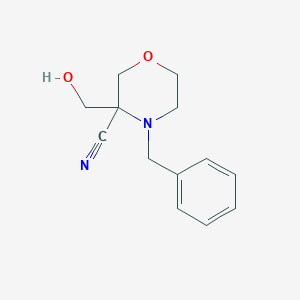

“2-(1-Bicyclo[2.2.2]octanyl)acetonitrile” is a chemical compound with the molecular formula C10H15N . It is used in laboratory research .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a bicyclo[2.2.2]octane ring attached to an acetonitrile group . The InChI code for this compound is 1S/C10H15N/c11-8-7-10-4-1-9(2-5-10)3-6-10/h9H,1-7H2 .Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature . It has a molecular weight of 149.24 .Applications De Recherche Scientifique

Photochemical Transformations and Ketene Formation

One notable application involves the photochemical reactions of bicyclo[2.2.2]oct-5-en-2-ones having mixed chromophores, like a 5,6 dibenzoyl moiety and bulky electron-deficient substituents at the bridgehead position, in different solvents upon irradiation with different wavelengths. These studies observed a regioselective photoinduced 1,5-phenyl migration leading to vinyl ketenes, which were exceptionally stable both in air and solution. This reveals the potential of 2-(1-Bicyclo[2.2.2]octanyl)acetonitrile in the synthesis of stable vinyl ketenes, crucial for various synthetic applications (Ghosh, 2020).

Luminescence Properties of Metal-Organic Frameworks

Another study focused on the luminescence properties of metal-organic frameworks (MOFs) involving 1,4-diazabicyclo[2.2.2]octane (DABCO) and CuI in acetonitrile. These MOFs exhibited bright emission, indicative of their potential in the development of luminescent materials for various technological applications (Braga et al., 2010).

Superbases and CO2 Capture

Research into polycyclic organic superbases in acetonitrile has uncovered compounds with very high proton affinities, making them suitable for CO2 capture and activation processes. This highlights the role of this compound derivatives in environmental chemistry, particularly in mitigating CO2 emissions (Lo et al., 2012).

Proton-Driven Self-Assembled Systems

Investigations into proton-driven self-assembled systems based on cyclam-cored dendrimers and cyanide metal complexes in acetonitrile have showcased the ability to create complex molecular architectures. These findings have implications for the development of molecular machines and devices (Bergamini et al., 2004).

Coordination Polymers and Lanthanide Complexes

The synthesis of unprecedented lanthanide-containing coordination polymers from hexanuclear molecular building blocks in acetonitrile has been demonstrated, showing potential applications in materials science and luminescence research (Calvez et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

2-(1-bicyclo[2.2.2]octanyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c11-8-7-10-4-1-9(2-5-10)3-6-10/h9H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEPHYLHXXRLGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CC2)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-difluorophenyl)disulfanyl]-2,4-difluorobenzene](/img/structure/B2709063.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2709070.png)

![2-(6-Butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2709071.png)

![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2709081.png)